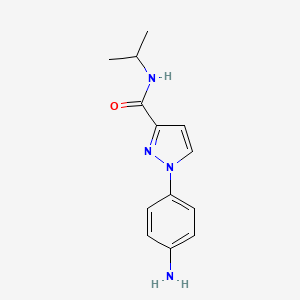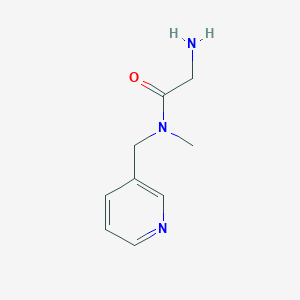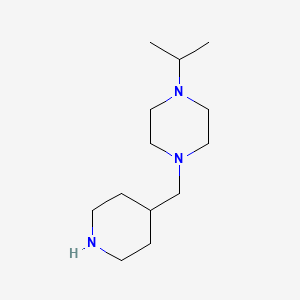
1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine
Descripción general
Descripción
The compound “1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine” is likely to be a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the fluorophenyl group suggests that it may have unique properties due to the high electronegativity and small atomic radius of fluorine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyrazole ring and subsequent functionalization . The exact methods would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . These methods can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. Pyrazoles are known to participate in a variety of chemical reactions, and the presence of the fluorophenyl group may influence the reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally. Computational methods can also provide predictions of these properties .Aplicaciones Científicas De Investigación
Chemistry and Synthesis Applications
- Heterocyclic Compound Synthesis : The reactivity of related compounds, such as 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one, demonstrates their value as building blocks for synthesizing diverse heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and others. This highlights their significance in the synthesis of various classes of heterocyclic compounds and dyes, offering mild reaction conditions for generating versatile cyanomethylene dyes from a wide range of precursors (Gomaa & Ali, 2020).
Environmental Science and Pollution Control
- PFAS Removal : Amine-containing sorbents, like amine-functionalized materials, show promise in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. This suggests potential environmental applications of amine derivatives in pollution control and water treatment technologies, emphasizing the role of electrostatic interactions, hydrophobic interactions, and sorbent morphology in PFAS removal (Ateia et al., 2019).
Pharmacological and Medicinal Chemistry
Anticancer Agents : Pyrazoline derivatives are investigated for their anticancer activity, indicating the versatility of pyrazoline scaffolds in developing new therapeutic agents. The review of patent literature on pyrazoline derivatives from 2000-2021 underscores their significance in anticancer research, providing insights into synthetic strategies and biological effects of pyrazoline derivatives (Ray et al., 2022).
Monoamine Oxidase Inhibition : Pyrazoline could be a promising scaffold for inhibiting monoamine oxidase (MAO), a target for treating neuropsychiatric disorders. Substitutions at the 1, 3, and 5 positions of the pyrazoline nucleus have shown significant activity towards MAO, highlighting the potential of pyrazoline derivatives in the treatment of conditions such as depression and anxiety (Mathew et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds such as 4-(4-fluorophenyl)-1-cycloropropylmethyl-5-(4-pyridyl)-imidazole have been found to target the mitogen-activated protein kinase 14 .
Mode of Action
It’s worth noting that similar compounds have shown strong inhibition activity on their targets .
Biochemical Pathways
Similar compounds have been found to affect glucose metabolism, including glycolysis, glycogen metabolism, and gluconeogenesis .
Pharmacokinetics
Similar compounds have shown strong binding affinities to their targets, which could potentially influence their bioavailability .
Result of Action
Similar compounds have shown potent antiproliferative activity against certain cell lines .
Action Environment
It’s worth noting that the synthesis of similar compounds has been performed under specific conditions, such as microwave irradiation , which could potentially influence their action and stability.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-5-propan-2-ylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-8(2)11-7-12(14)16(15-11)10-5-3-9(13)4-6-10/h3-8H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKDQHYGJZHGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol](/img/structure/B3214800.png)
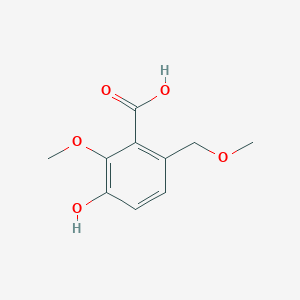
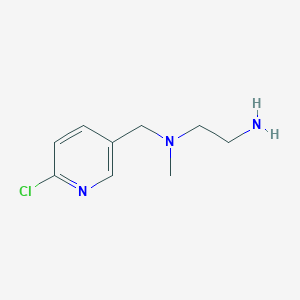
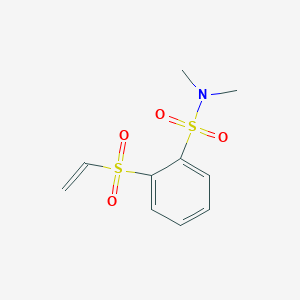
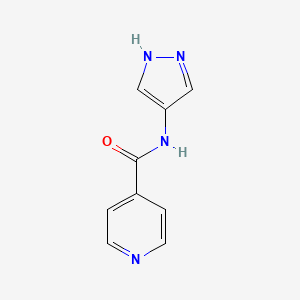
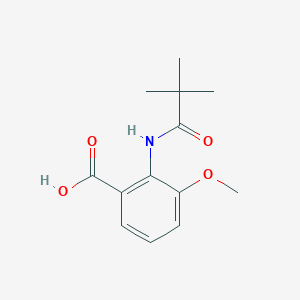


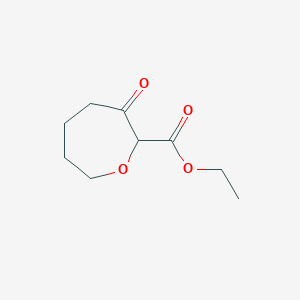
![1-[(Cyclopropylmethyl)amino]propan-2-ol](/img/structure/B3214865.png)
![N-[3-(methylamino)propyl]methanesulfonamide](/img/structure/B3214872.png)
